![molecular formula C13H12N2O6 B1379382 [1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid CAS No. 1638709-80-4](/img/structure/B1379382.png)
[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthetic Pathways and Chemical Properties
Research focusing on the synthesis and structural properties of novel chemical compounds often explores diverse applications ranging from pharmaceutical development to material science. For instance, the synthesis of novel substituted compounds through the reaction of chloral with substituted anilines showcases the broad interest in developing new chemicals with potential applications in various fields, including medicinal chemistry and materials science (Issac & Tierney, 1996). This kind of research underlines the continuous effort to expand the chemical repertoire available for developing new drugs and materials.
Biological and Pharmacological Activity
Studies on the biological and pharmacological activities of compounds provide critical insights into their potential therapeutic applications. For example, research into compounds with a sultone core, such as 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, demonstrates the high synthetic and pharmacological potential of such structures. These studies suggest that these compounds could serve as building blocks for designing new molecular systems with attractive pharmacological properties, including anticoagulant, antimicrobial, and antitumor activities (Hryhoriv, Lega, & Shemchuk, 2021).
Environmental and Industrial Applications
Research into the degradation of organic pollutants using advanced oxidation processes (AOPs) highlights the application of chemical compounds in environmental remediation. This approach is particularly relevant for addressing water scarcity and the accumulation of recalcitrant compounds in the environment, demonstrating how chemical research contributes to solving critical environmental challenges (Qutob et al., 2022).
作用機序
Target of Action
Similar compounds have been found to target nitric oxide synthase, an enzyme responsible for the production of nitric oxide .
Mode of Action
It is known that nitric oxide synthase, a potential target of this compound, produces nitric oxide (no), a messenger molecule with diverse functions throughout the body . In macrophages, NO mediates tumoricidal and bactericidal actions .
Biochemical Pathways
The production of nitric oxide by nitric oxide synthase can affect various biochemical pathways, including those involved in immune response and cell signaling .
Result of Action
The production of nitric oxide by nitric oxide synthase can have various effects, including mediating immune response and cell signaling .
Safety and Hazards
生化学分析
Biochemical Properties
[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid plays a significant role in biochemical reactions, particularly as an inhibitor of cyclooxygenase (COX) enzymes. Studies have shown that this compound exhibits potent inhibitory activity against COX1 and COX2 enzymes, with selectivity ratios that suggest a preference for COX1 inhibition . The interaction between this compound and COX enzymes involves binding to the active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to induce apoptosis in various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells . The mechanism involves cell cycle arrest at the S phase, leading to programmed cell death. Additionally, this compound influences cell signaling pathways, particularly those involved in inflammation and apoptosis, by modulating the activity of COX enzymes and other related proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active sites of COX1 and COX2 enzymes, inhibiting their activity and reducing the production of pro-inflammatory prostaglandins . This inhibition is achieved through competitive binding, where the compound mimics the natural substrate of the enzyme, thereby blocking its catalytic function. Additionally, the compound may influence gene expression by modulating transcription factors involved in inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of COX enzymes and prolonged anti-inflammatory effects. The compound’s efficacy may diminish over time due to potential adaptive responses by cells.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound effectively inhibits COX enzymes and reduces inflammation without significant adverse effects . At higher doses, the compound may exhibit toxicity, leading to adverse effects such as gastrointestinal irritation and renal dysfunction. These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of arachidonic acid . The compound interacts with enzymes such as COX1 and COX2, influencing the production of prostaglandins and other eicosanoids. Additionally, the compound may affect metabolic flux by altering the availability of arachidonic acid and its derivatives, thereby modulating inflammatory responses.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity, allowing it to readily cross cell membranes and accumulate in target tissues. This property enhances its efficacy in inhibiting COX enzymes and reducing inflammation at sites of tissue injury.
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with COX enzymes and other cytoplasmic proteins . Additionally, the compound may be directed to specific subcellular compartments through post-translational modifications or targeting signals, enhancing its ability to modulate cellular processes involved in inflammation and apoptosis.
特性
IUPAC Name |
2-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6/c16-11(17)4-8-12(18)15(13(19)14-8)5-7-1-2-9-10(3-7)21-6-20-9/h1-3,8H,4-6H2,(H,14,19)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLPILKIHYVUJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(NC3=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
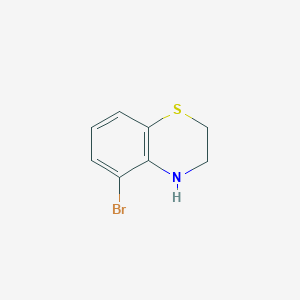
![[(3-Bromobutyl)sulfanyl]benzene](/img/structure/B1379303.png)
![[1-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1379306.png)



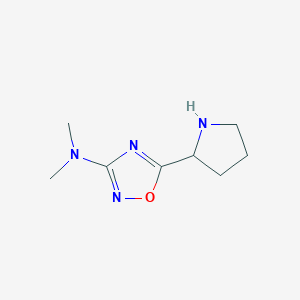
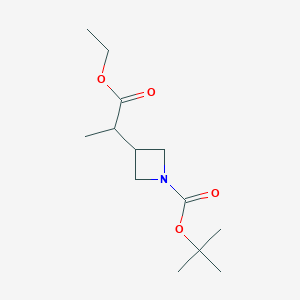
![3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B1379317.png)
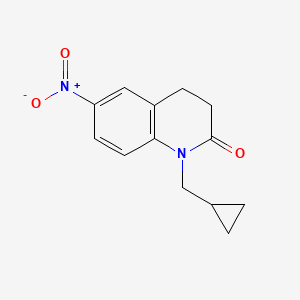
![(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide](/img/structure/B1379319.png)

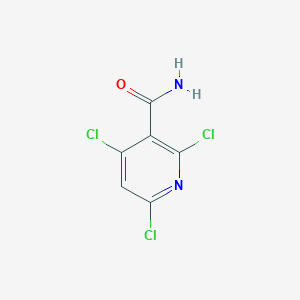
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B1379322.png)
